molecular formula C11H17Cl2NO2 B14703712 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride CAS No. 15257-71-3

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B14703712
CAS No.: 15257-71-3
M. Wt: 266.16 g/mol
InChI Key: DOPQJYQHSDHZLT-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and distillation to further purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and dimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

15257-71-3

Molecular Formula

C11H17Cl2NO2

Molecular Weight

266.16 g/mol

IUPAC Name

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H16ClNO2.ClH/c1-14-10-5-9(8-13-4-3-12)6-11(7-10)15-2;/h5-7,13H,3-4,8H2,1-2H3;1H

InChI Key

DOPQJYQHSDHZLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNCCCl)OC.Cl

Origin of Product

United States

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